Cas no 2755724-67-3 (2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol)
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol
-
- Inchi: 1S/C10H12Cl2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3
- InChI Key: HHJMRDHRFATCFC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C(C(Cl)Cl)O)=C(OC)C=1
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608366-250mg |
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol; . |
2755724-67-3 | 250mg |
€203.60 | 2024-07-19 | ||
| abcr | AB608366-1g |
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol; . |
2755724-67-3 | 1g |
€354.30 | 2024-07-19 | ||
| abcr | AB608366-5g |
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol; . |
2755724-67-3 | 5g |
€1128.30 | 2024-07-19 | ||
| abcr | AB608366-10g |
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol; . |
2755724-67-3 | 10g |
€1879.10 | 2024-07-19 | ||
| Aaron | AR022LPL-1g |
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol |
2755724-67-3 | 95% | 1g |
$381.00 | 2025-02-13 |
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol Suppliers
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol
Professional Introduction to 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol (CAS No. 2755724-67-3)
2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol, a compound with the chemical formula C9H10Cl2O2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its chloro and dimethoxyphenyl substituents, which contribute to its unique reactivity and potential applications in drug development. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the creation of bioactive agents.
The CAS number 2755724-67-3 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. This numbering system is crucial for researchers to locate specific chemical entities and their properties efficiently. The molecular structure of 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol features a dichloro-substituted ethanol backbone attached to a dimethoxyphenyl ring. This configuration suggests potential applications in the synthesis of pharmaceuticals that require both lipophilic and hydrophilic interactions, enhancing their bioavailability and target specificity.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of aromatic rings such as the dimethoxyphenyl moiety. This group is known for its ability to modulate enzyme activity and interact with biological targets, making it a popular choice in medicinal chemistry. The dichloro substitution on the ethanol backbone further enhances the electrophilicity of the molecule, facilitating various chemical transformations that are essential for drug synthesis.
The pharmaceutical industry has been exploring new synthetic pathways to develop drugs with improved efficacy and reduced side effects. 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol has emerged as a promising intermediate in this context. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties. For instance, the chlorine atoms can be selectively replaced or modified to introduce different functional groups, enabling the creation of a diverse range of derivatives.
Recent studies have highlighted the importance of bioisosteres in drug design, where structural analogs are used to improve drug-like properties such as solubility, metabolic stability, and binding affinity. The dimethoxyphenyl group in 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol can be considered a bioisostere for other aromatic rings that exhibit similar biological activities. This flexibility allows researchers to tailor the molecule to meet specific therapeutic requirements.
The synthesis of 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve the desired product. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
In addition to its pharmaceutical applications, 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol has shown potential in materials science. Its unique molecular structure makes it suitable for use as a building block in the development of polymers and specialty chemicals. These materials can exhibit enhanced thermal stability and mechanical strength when incorporating this compound into their formulations.
The role of computational chemistry in understanding the reactivity and properties of complex molecules cannot be overstated. Molecular modeling techniques have been increasingly used to predict how 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol will behave under different conditions. These simulations help researchers design experiments more effectively and reduce the time required for drug discovery processes. By integrating experimental data with computational predictions, scientists can gain deeper insights into the mechanisms governing molecular interactions.
The future prospects for 2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol are promising as research continues to uncover new applications and synthetic strategies. The compound's versatility makes it an attractive candidate for further exploration in both academic and industrial settings. As our understanding of biological systems grows more sophisticated, so too will our ability to harness this molecule for therapeutic purposes.
In conclusion,CAS No 2755724-67-3 refers to a compound that represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous possibilities for drug development and material science applications. By leveraging cutting-edge synthetic methods and computational tools,the dichloro-substituted ethanol backbone with a dimethoxyphenyl group continues to be an area of intense research interest,promising innovative solutions across multiple scientific disciplines.
2755724-67-3 (2,2-Dichloro-1-(2,4-dimethoxyphenyl)ethanol) Related Products
- 2734778-65-3(2,2-Dichloro-1-(2-methoxyphenyl)ethanol)
- 2734778-68-6(2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol)
- 2734773-02-3(2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol)
- 2734772-77-9(2,2-Dichloro-1-(2-isopropoxyphenyl)ethanol)
- 2734778-92-6(1-(2-(Benzyloxy)phenyl)-2,2-dichloroethanol)
- 58369-59-8(Benzenemethanol,2-methoxy-a-(trichloromethyl)-)
- 2755723-09-0(2,2-Dichloro-1-(2-ethoxyphenyl)ethanol)
- 2734773-38-5(2,2-Dichloro-1-(2-methoxy-5-methylphenyl)ethanol)
- 2734773-69-2(2,2-Dichloro-1-(4-methoxy-3,5-dimethylphenyl)ethanol)
- 2734778-90-4(1-(2-(Benzyloxy)-5-methylphenyl)-2,2-dichloroethanol)